molecular formula C23H26N4O2 B5667414 N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide

N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide

Cat. No. B5667414
M. Wt: 390.5 g/mol
InChI Key: NOONEHSQYUILMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide typically involves multi-step chemical reactions, starting from basic naphthyl and pyrazole precursors. For instance, derivatives of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine have been synthesized through reactions involving o-amino-1-methyl-pyrazole-dicarbonitriles with cyclohexanone, highlighting the complexity and diversity of routes available for constructing such molecules (Silva et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to our subject of interest has been extensively studied using X-ray crystallography and other analytical techniques. For example, the crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one provided insights into the spatial arrangement of atoms and the overall geometry of the molecule, revealing intramolecular hydrogen bonds and the orientation of various substituents (Sharma et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide-like compounds involves interactions with various reagents, leading to the formation of diverse derivatives. For example, the reaction of naphtho[2,1-b]pyranone with arylmethylenemalononitriles resulted in the synthesis of compounds with antimicrobial properties, showcasing the potential for functional modifications and applications in bioactive molecule development (El-Gaby et al., 2000).

properties

IUPAC Name

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-22(11-10-17-14-25-26-15-17)27-12-4-5-18(16-27)13-24-23(29)21-9-3-7-19-6-1-2-8-20(19)21/h1-3,6-9,14-15,18H,4-5,10-13,16H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOONEHSQYUILMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CNN=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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